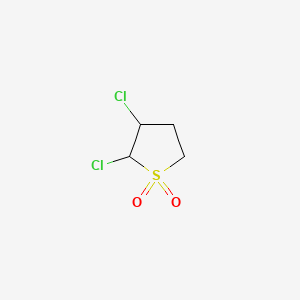

2 3-Dichloro sulfolane

描述

Contextualization within Organosulfur Chemistry

Organosulfur chemistry, a significant branch of organic chemistry, investigates compounds containing carbon-sulfur bonds. wikipedia.orgjmchemsci.com These compounds are ubiquitous in nature and technology, ranging from essential amino acids like cysteine and methionine to vital pharmaceuticals such as penicillin and sulfa drugs. wikipedia.orgbritannica.com The field categorizes these molecules based on their sulfur-containing functional groups, which include thiols, sulfides, disulfides, and sulfones, among others. wikipedia.org

Sulfones, characterized by a sulfur atom connected to two oxygen atoms and two carbon atoms, represent a key class of organosulfur compounds. wikipedia.org 2,3-Dichlorosulfolane belongs to this class and is a derivative of sulfolane (B150427), a cyclic sulfone with a five-membered ring. wikipedia.org Sulfolane itself is a polar aprotic solvent widely used in industrial processes. wikipedia.orgchemicalbook.com The addition of chlorine atoms to the sulfolane ring, creating dichlorosulfolane, introduces new reactive sites and modifies the compound's chemical properties, making it a subject of interest in synthetic chemistry.

Importance of Halogenated Sulfones in Organic Synthesis

Halogenated sulfones, particularly α-halosulfones, are valuable intermediates in organic synthesis due to the reactivity imparted by the halogen atoms. organic-chemistry.orgorganicreactions.org Their utility is prominently demonstrated in the Ramberg-Bäcklund reaction, a classic transformation that converts α-halosulfones into alkenes through a base-mediated process involving the extrusion of sulfur dioxide. organic-chemistry.orgnumberanalytics.comwikipedia.org This reaction is a powerful tool for forming carbon-carbon double bonds with well-defined regiochemistry. organic-chemistry.orgsioc-journal.cn

The mechanism involves the deprotonation of the α-halosulfone to form a carbanion, which then undergoes an intramolecular nucleophilic substitution to create a transient three-membered episulfone ring. numberanalytics.comwikipedia.org This unstable intermediate subsequently decomposes, releasing sulfur dioxide gas and yielding the final alkene product. numberanalytics.com The development of methods for the in-situ generation of α-halosulfones has further broadened the applicability of this reaction, allowing for the direct conversion of sulfones to alkenes. organic-chemistry.orgorganicreactions.org The versatility of halogenated sulfones extends to their use in synthesizing various functional organic molecules, underscoring their importance as building blocks in medicinal chemistry and materials science. rsc.org

Historical Development of Research on Dichlorosulfolanes

The story of dichlorosulfolane is linked to the development of its parent compound, sulfolane. Sulfolane was first developed by the Shell Oil Company in the 1960s as an industrial solvent, primarily for purifying butadiene and extracting aromatic hydrocarbons. wikipedia.orgchemicalbook.com The original synthesis involved the reaction of butadiene with sulfur dioxide to produce sulfolene, which was then hydrogenated to sulfolane. wikipedia.orgalaska.gov

Research into derivatives like dichlorosulfolane has uncovered specific and valuable applications. One notable area of research involves the use of 3,4-dichlorosulfolane (B1346646) in materials science. It has been employed as a monomer in the poly-condensation reaction with Na-4,4'-sulfonyldiphenoxide to synthesize polyarylsulfones. escholarship.orgenergy.gov This process, utilizing phase transfer catalysis, highlights its role in creating advanced polymers for applications such as high-energy batteries. energy.gov

Furthermore, investigations into the biological activity of these compounds have identified 3,4-dichlorosulfolane as having nematicidal properties, meaning it can act against nematode pests. encyclopedia.pubmdpi.comaithor.com The reactivity of the chloro-substituents also makes dichlorosulfolane a useful reagent in various other chemical syntheses. curtin.edu.aucymitquimica.com

Research Findings and Applications

The following tables summarize key research findings and applications related to dichlorosulfolane derivatives found in scientific literature.

Table 1: Synthesis of Polyarylsulfone Using 3,4-Dichlorosulfolane

Table 2: Reported Applications of Dichlorosulfolane Derivatives

Structure

3D Structure

属性

CAS 编号 |

51275-92-4 |

|---|---|

分子式 |

C4H6Cl2O2S |

分子量 |

189.06 g/mol |

IUPAC 名称 |

2,3-dichlorothiolane 1,1-dioxide |

InChI |

InChI=1S/C4H6Cl2O2S/c5-3-1-2-9(7,8)4(3)6/h3-4H,1-2H2 |

InChI 键 |

JSKODJXQVLISPT-UHFFFAOYSA-N |

SMILES |

C1CS(=O)(=O)C(C1Cl)Cl |

规范 SMILES |

C1CS(=O)(=O)C(C1Cl)Cl |

产品来源 |

United States |

Synthetic Methodologies for 2,3 Dichlorosulfolane

Direct Halogenation Approaches to the Sulfolane (B150427) Core

Direct chlorination of the sulfolane molecule presents a straightforward approach to introducing chlorine atoms onto the carbon backbone. This can be achieved through different mechanisms, primarily ionic and free-radical pathways, with varying degrees of selectivity.

One common reagent for such transformations is sulfuryl chloride (SO₂Cl₂), which serves as a more manageable alternative to gaseous chlorine. researchgate.net The reaction conditions can be tuned to favor either ionic or radical mechanisms. In the absence of light or radical initiators, sulfuryl chloride can react with sulfolane via an ionic pathway. This method has been shown to produce β-chlorosulfolane (3-chlorosulfolane) with high selectivity, suggesting that dichlorination could potentially occur at the 3 and 4 positions. researchgate.net

Alternatively, free-radical chlorination can be initiated using radical initiators like azobisisobutyronitrile (AIBN) or by photochemical induction. scribd.comscientificupdate.com This method typically proceeds via a chain reaction mechanism involving chlorine radicals. However, a significant drawback of free-radical halogenation is its general lack of selectivity, often resulting in a mixture of mono- and polychlorinated isomers, including substitution at positions remote from initial functional groups. scribd.com For the sulfolane ring, this could lead to a complex mixture of 2,3-, 3,4-, and other dichlorinated isomers, necessitating challenging purification steps.

Table 1: Comparison of Direct Chlorination Methods for Sulfolane

| Method | Reagent | Typical Conditions | Primary Mechanism | Observed Selectivity |

|---|---|---|---|---|

| Ionic Chlorination | Sulfuryl Chloride (SO₂Cl₂) | Dark, room temperature, solvent (e.g., Benzene) | Electrophilic/Ionic | High selectivity for β-position (3-chloro) in monochlorination researchgate.net |

| Free-Radical Chlorination | Sulfuryl Chloride (SO₂Cl₂) | Radical initiator (e.g., AIBN), heat, or UV light | Free Radical | Generally low selectivity, produces mixtures of isomers scribd.com |

Indirect Synthetic Routes to 2,3-Dichlorosulfolane

Indirect routes offer greater control over the final product's structure by building the chlorinated sulfolane from an unsaturated precursor, most notably 3-sulfolene (B121364) (also known as butadiene sulfone). 3-Sulfolene is readily synthesized via a cheletropic reaction between 1,3-butadiene (B125203) and sulfur dioxide. wikipedia.orggoogle.com The double bond in the 3-sulfolene ring provides a specific site for the addition of halogens.

The addition of halogens such as chlorine or bromine across the double bond of an alkene is a well-established synthetic transformation. libretexts.org By analogy to the reaction of 3-sulfolene with bromine, which yields 3,4-dibromotetrahydrothiophene-1,1-dioxide, the reaction with chlorine is expected to produce 3,4-dichlorosulfolane (B1346646). wikipedia.org Depending on the numbering convention, this product is isomeric with 2,3-dichlorosulfolane. The reaction typically proceeds by treating 3-sulfolene with elemental chlorine in an inert aprotic solvent, such as carbon tetrachloride or dichloromethane.

This method is generally high-yielding and avoids the regioselectivity problems associated with the direct chlorination of the saturated sulfolane ring, as the reaction is confined to the carbons of the original double bond.

Stereoselective and Regioselective Synthesis of 2,3-Dichlorosulfolane Isomers

The indirect synthesis via halogen addition to 3-sulfolene is not only regioselective but also highly stereoselective. The mechanism for the addition of chlorine or bromine to a double bond proceeds through a cyclic halonium ion intermediate. libretexts.org

In the case of chlorinating 3-sulfolene, the process involves the following steps:

The chlorine molecule is polarized as it approaches the electron-rich double bond of 3-sulfolene.

The alkene's π-electrons attack the electrophilic chlorine atom, displacing a chloride ion and forming a cyclic chloronium ion intermediate.

The newly formed chloride ion then attacks one of the carbon atoms of the cyclic intermediate from the side opposite to the chloronium bridge. This backside attack is characteristic of an Sₙ2-type ring-opening.

This anti-addition mechanism dictates that the two chlorine atoms are added to opposite faces of the ring, resulting exclusively in the formation of the trans-isomer, trans-3,4-dichlorosulfolane. libretexts.org This stereospecific outcome is a significant advantage over direct halogenation methods, which would likely produce a mixture of cis and trans isomers.

Table 2: Stereochemical Outcome of Halogen Addition to 3-Sulfolene

| Reactant | Reagent | Key Intermediate | Mechanism | Product Stereochemistry |

|---|---|---|---|---|

| 3-Sulfolene | Cl₂ | Cyclic Chloronium Ion | Anti-addition | trans-3,4-Dichlorosulfolane libretexts.org |

| 3-Sulfolene | Br₂ | Cyclic Bromonium Ion | Anti-addition | trans-3,4-Dibromosulfolane wikipedia.orglibretexts.org |

Green Chemistry Principles in Dichlorosulfolane Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. When applied to the synthesis of dichlorosulfolane, several aspects can be considered.

The choice of chlorinating agent is a key factor. While effective, elemental chlorine is a toxic, hazardous gas. icheme.org Sulfuryl chloride is often considered a safer and more convenient liquid alternative, as it is easier to handle and measure accurately. researchgate.net Its reaction byproducts, hydrogen chloride and sulfur dioxide, are gases that must be scrubbed, but the reagent itself avoids the direct handling of Cl₂ gas. nih.gov

Solvent selection is another critical component of green chemistry. Many traditional chlorination reactions employ chlorinated solvents like carbon tetrachloride, which are now recognized as environmentally harmful. The development of syntheses in less hazardous solvents is a continual goal. Sulfolane itself, while historically considered a useful solvent, has faced increased scrutiny. It has been recategorized from "recommended" to "hazardous" in some solvent selection guides due to concerns over groundwater contamination and potential reproductive toxicity. nih.gov

Reactivity and Reaction Mechanisms of 2,3 Dichlorosulfolane

Cycloaddition Reactions and Sulfur Dioxide Extrusion

Diels-Alder Reactions of Related Dichlorosulfone Dienes

While direct studies on the Diels-Alder reactions of dienes derived from 2,3-dichlorosulfolane are not extensively documented, the reactivity can be inferred from related sulfolene compounds. thieme-connect.comresearchgate.net Substituted 3-sulfolenes are well-known precursors for 1,3-dienes, which are generated in-situ via a cheletropic extrusion of sulfur dioxide. thieme-connect.comethernet.edu.etthieme-connect.de This approach is synthetically valuable as it allows for the generation of otherwise unstable or volatile dienes, which can then be trapped by a dienophile in a Diels-Alder reaction. wikipedia.orgiitk.ac.inmasterorganicchemistry.comsigmaaldrich.compressbooks.pub

For 2,3-dichlorosulfolane to serve as a diene precursor in a Diels-Alder reaction, it would first need to undergo elimination reactions to form a diene. This could theoretically proceed through a double dehydrochlorination to yield a dihydrosulfolene, which could then extrude sulfur dioxide. However, the more common pathway for sulfolene derivatives involves the thermal or photochemical extrusion of SO2 to generate the diene. ethernet.edu.etresearchgate.net In the case of a hypothetical 2,3-dichloro-2,5-dihydrothiophene-1,1-dioxide, its reaction with a dienophile would lead to a chlorinated cyclohexene (B86901) derivative. The stereochemistry of the resulting adduct would be governed by the well-established principles of the Diels-Alder reaction, including the endo rule and the stereospecificity of the concerted [4+2] cycloaddition. pressbooks.pub

An example of a related reaction is the Diels-Alder reaction of 3,4-dichlorothiophene-1,1-dioxide with dienes like butadiene and isoprene, which results in the formation of bicyclic adducts. vdoc.pub

Thermally or Photochemically Induced Elimination of Sulfur Dioxide

The elimination of sulfur dioxide from sulfolene structures is a classic example of a cheletropic reaction. ethernet.edu.etthieme-connect.deresearchgate.net This process is driven by the formation of the thermodynamically stable sulfur dioxide molecule and an increase in entropy. The reaction can be induced either by heat (thermolysis) or by light (photolysis). thieme-connect.de

For 2,3-dichlorosulfolane, the direct extrusion of sulfur dioxide is not a primary reaction pathway as the ring is saturated. To undergo SO2 extrusion, the sulfolane (B150427) ring must first possess unsaturation. If 2,3-dichlorosulfolane were converted to a corresponding 2,5-dihydrothiophene-1,1-dioxide derivative, this unsaturated sulfone could then undergo a retro-cheletropic reaction to release sulfur dioxide and form a 1,2-dichlorobutadiene. The stereochemistry of the resulting diene would be dependent on the stereochemistry of the starting dihydrothiophene dioxide and the concerted nature of the pericyclic extrusion process. thieme-connect.de

The conditions for such an elimination would likely be similar to those used for other sulfolenes, which often require elevated temperatures for the thermal extrusion. thieme-connect.com Photochemical extrusion can sometimes be achieved under milder conditions. thieme-connect.de

Ring Transformations and Rearrangement Pathways of 2,3-Dichlorosulfolane

The 2,3-dichlorosulfolane scaffold can potentially undergo various ring transformations and rearrangements, driven by the inherent ring strain and the presence of reactive functional groups. While specific examples for 2,3-dichlorosulfolane are scarce, analogies can be drawn from other heterocyclic systems. researchgate.netwur.nl

One possible rearrangement is a base-induced rearrangement. Treatment with a strong base could lead to the formation of a carbanion alpha to the sulfone group. This intermediate could then undergo rearrangement. For instance, a thieme-connect.comresearchgate.net-sigmatropic rearrangement, a class of pericyclic reactions, could occur if an appropriate allylic system is present within a substituent attached to the ring. wikipedia.orgwikipedia.orgguidechem.comorganicchemistrydata.org The thieme-connect.comresearchgate.net-Wittig rearrangement is a well-known example of this type of transformation in allylic ethers. wikipedia.orgguidechem.com

Ring expansion or contraction reactions are also possibilities under certain conditions. For example, ring expansion has been observed in aziridines reacting with unsaturated compounds. sioc-journal.cn While not directly analogous, it highlights the potential for strained rings to undergo such transformations. Ring contraction could be envisioned through a sequence of reactions, for example, involving the formation of a bicyclic intermediate followed by cleavage of one of the rings.

Oxidative and Reductive Transformations of the 2,3-Dichlorosulfolane Scaffold

The sulfone group in 2,3-dichlorosulfolane is at the highest oxidation state of sulfur, making it generally resistant to further oxidation. However, the carbon skeleton of the molecule can undergo oxidative transformations. For instance, oxidation of C-H bonds to introduce hydroxyl or carbonyl groups could be achieved using strong oxidizing agents, although this might be accompanied by side reactions given the presence of the chloro substituents. The oxidation of related dichlorophenols has been studied, indicating the feasibility of oxidizing chlorinated organic molecules. researchgate.netnih.gov

Reductive transformations of the 2,3-dichlorosulfolane scaffold can target either the carbon-chlorine bonds or the sulfone group. The carbon-chlorine bonds can be reduced to carbon-hydrogen bonds using various reducing agents, such as catalytic hydrogenation or metal-based reductions. The sulfone group is generally very stable and resistant to reduction. However, under forcing conditions with powerful reducing agents like lithium aluminum hydride, the sulfone group can be reduced to a sulfide.

The electrochemical properties of substituted sulfolanes have also been investigated, suggesting that both oxidation and reduction potentials are influenced by the nature and position of substituents. researchgate.net Fluorination, for example, has been shown to affect the reduction potential of sulfones. researchgate.net A similar electronic effect would be expected for chlorination.

Advanced Spectroscopic Characterization of 2,3 Dichlorosulfolane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. The analysis of 1D and 2D NMR spectra would provide unambiguous evidence for the structure of 2,3-Dichlorosulfolane.

The 1D proton (¹H) and carbon-13 (¹³C) NMR spectra offer fundamental information about the chemical environment, connectivity, and symmetry of the nuclei within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2,3-Dichlorosulfolane is expected to exhibit a complex pattern due to the presence of stereoisomers (cis and trans isomers) and the resulting magnetic inequivalence of protons. For a given isomer, the spectrum would display signals corresponding to the three distinct types of protons: those on C2, C3, C4, and C5. The protons on the chlorine-bearing carbons (C2 and C3) would be shifted significantly downfield due to the electronegativity of the chlorine atoms and the adjacent sulfonyl group. The protons on C4 and C5 would appear further upfield. The expected splitting patterns would arise from geminal (on the same carbon) and vicinal (on adjacent carbons) coupling.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals, corresponding to the four carbon atoms of the sulfolane (B150427) ring (C2, C3, C4, and C5), assuming a lack of symmetry in the molecule. The chemical shifts of C2 and C3 would be the most downfield due to the direct attachment of electronegative chlorine atoms. The carbons adjacent to the sulfonyl group (C2 and C5) are also influenced, shifting them downfield.

Predicted ¹H and ¹³C NMR Chemical Shifts for 2,3-Dichlorosulfolane: Note: These are estimated values. Actual experimental values may vary based on solvent, concentration, and temperature.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| C2-H | 4.5 - 5.0 | Doublet of doublets (dd) | 65 - 75 |

| C3-H | 4.3 - 4.8 | Doublet of doublets (dd) | 60 - 70 |

| C4-H₂ | 2.5 - 3.5 | Multiplet (m) | 25 - 35 |

| C5-H₂ | 3.0 - 4.0 | Multiplet (m) | 50 - 60 |

To definitively assign the signals from 1D NMR and confirm the molecular structure, a series of 2D NMR experiments are essential. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 2,3-Dichlorosulfolane, COSY would show cross-peaks connecting vicinal protons. A strong correlation would be expected between the proton on C2 and the proton on C3. Additionally, correlations would be observed between the C3 proton and the C4 protons, and between the C4 protons and the C5 protons. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). emerypharma.com This technique would allow for the unambiguous assignment of each carbon signal by linking it to its corresponding, previously assigned proton signal. For instance, the proton signal predicted at 4.5 - 5.0 ppm would show a cross-peak to the carbon signal at 65 - 75 ppm, assigning them both to the C2 position.

Predicted 2D NMR Correlations for 2,3-Dichlorosulfolane:

| Technique | Expected Key Correlations |

| COSY | H2 ↔ H3, H3 ↔ H4, H4 ↔ H5 |

| HSQC | H2 ↔ C2, H3 ↔ C3, H4 ↔ C4, H5 ↔ C5 |

| HMBC | H2 ↔ C3, C4; H3 ↔ C2, C4, C5; H4 ↔ C2, C3, C5; H5 ↔ C3, C4 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. pnnl.gov For 2,3-Dichlorosulfolane (C₄H₆Cl₂O₂S), the presence of two chlorine atoms creates a highly characteristic isotopic pattern. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region will exhibit three distinct peaks:

[M]⁺: Containing two ³⁵Cl atoms.

[M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺: Containing two ³⁷Cl atoms.

The relative intensity ratio of these peaks is expected to be approximately 9:6:1, which is a definitive signature for a dichloro-substituted compound.

Predicted HRMS Isotopic Pattern for the Molecular Ion of 2,3-Dichlorosulfolane (C₄H₆Cl₂O₂S):

| Ion | Exact Mass (Da) | Relative Abundance (%) | Isotopic Composition |

| [M]⁺ | 187.9492 | 100.0 | C₄H₆³⁵Cl₂O₂S |

| [M+2]⁺ | 189.9463 | 65.8 | C₄H₆³⁵Cl³⁷ClO₂S |

| [M+4]⁺ | 191.9433 | 10.6 | C₄H₆³⁷Cl₂O₂S |

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a primary fragment ion), subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions. This provides detailed structural information. researchgate.net The fragmentation of 2,3-Dichlorosulfolane would likely proceed through several key pathways:

Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation for sulfones is the elimination of SO₂, a stable neutral molecule (mass loss of ~64 Da). This would lead to the formation of a C₄H₆Cl₂ radical cation.

Loss of Chlorine (Cl•): Cleavage of a carbon-chlorine bond would result in the loss of a chlorine radical (mass loss of ~35 or 37 Da).

Loss of Hydrogen Chloride (HCl): Elimination of HCl (mass loss of ~36 or 38 Da) is another common pathway for chlorinated compounds.

Ring Opening and Subsequent Fragmentations: The initial ring structure could open following ionization, leading to a variety of smaller fragment ions.

These fragmentation patterns help to confirm the presence of the sulfonyl group and the two chlorine atoms, as well as their positions on the carbon skeleton. libretexts.orglibretexts.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For 2,3-Dichlorosulfolane, the most prominent features in its IR spectrum are expected to be the strong absorption bands corresponding to the sulfonyl (SO₂) group. Other key vibrations include C-H, C-Cl, C-S, and C-C bond stretches and bends.

S=O Stretching: The sulfonyl group will give rise to two very strong and distinct stretching vibrations: an asymmetric stretch (ν_as) typically found at higher wavenumbers and a symmetric stretch (ν_s) at lower wavenumbers.

C-H Stretching: The stretching vibrations of the C-H bonds on the saturated ring are expected in the region just below 3000 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretching vibrations typically appear in the fingerprint region of the spectrum and can be useful for confirming the presence of these bonds.

C-S Stretching: The C-S single bond stretches are generally weaker and appear in the fingerprint region.

Predicted Key Vibrational Frequencies for 2,3-Dichlorosulfolane:

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity (IR) |

| Asymmetric SO₂ Stretch | 1300 - 1350 | Strong |

| Symmetric SO₂ Stretch | 1120 - 1160 | Strong |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C-H Bend | 1350 - 1470 | Medium |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

| C-S Stretch | 650 - 750 | Weak-Medium |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Characteristic Absorptions of the Sulfone Moiety and C-Cl Bonds

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In 2,3-dichlorosulfolane, the most prominent vibrational modes are associated with the sulfone group (-SO₂) and the carbon-chlorine (C-Cl) bonds.

The sulfone group is characterized by two distinct and strong stretching vibrations: an asymmetric stretch (ν_as(SO₂)) and a symmetric stretch (ν_s(SO₂)). For cyclic sulfones, these bands typically appear in well-defined regions of the spectrum. The asymmetric stretch is generally found at higher wavenumbers and is very intense, while the symmetric stretch appears at a lower wavenumber with strong to medium intensity. researchgate.net

The carbon-chlorine (C-Cl) stretching vibrations are also a key feature in the FT-IR spectrum of 2,3-dichlorosulfolane. These bonds give rise to strong absorption bands in the fingerprint region of the spectrum, generally between 850 and 550 cm⁻¹. spectroscopyonline.comlibretexts.orgorgchemboulder.com The exact position of these bands can be influenced by the conformation of the molecule and the presence of multiple chlorine atoms. The C-H stretching and bending vibrations from the methylene (B1212753) groups of the sulfolane ring are also expected in their usual regions (~2850-3000 cm⁻¹ and ~1470 cm⁻¹, respectively). uomustansiriyah.edu.iq

Table 1: Expected Characteristic FT-IR Absorption Bands for 2,3-Dichlorosulfolane

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric Stretch | Sulfone (-SO₂) | 1350 - 1300 | Strong, Intense |

| Symmetric Stretch | Sulfone (-SO₂) | 1160 - 1120 | Strong to Medium |

| C-Cl Stretch | Chloroalkane (-C-Cl) | 850 - 550 | Strong |

| C-H Stretch | Alkane (-CH₂) | 3000 - 2850 | Medium to Strong |

Raman Spectroscopy: Complementary Vibrational Insights

Raman spectroscopy provides information about molecular vibrations that are complementary to FT-IR. While FT-IR measures absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrational modes that result in a significant change in polarizability are typically Raman active.

For 2,3-dichlorosulfolane, the symmetric stretching vibration of the sulfone group (ν_s(SO₂)) is expected to produce a strong signal in the Raman spectrum, often more intense than in the IR spectrum. This is because symmetric vibrations tend to cause a larger change in the polarizability of the molecule. Conversely, the asymmetric sulfone stretch may be weaker in the Raman spectrum.

The C-Cl stretching vibrations will also be Raman active. The analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule, aiding in a more definitive structural assignment. nih.gov Computational methods, such as Density Functional Theory (DFT), are often employed to predict and help assign the vibrational frequencies in both IR and Raman spectra, especially for complex molecules where experimental data is scarce. nih.gov

Table 2: Expected Raman Shifts for Key Functional Groups in 2,3-Dichlorosulfolane

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Symmetric Stretch | Sulfone (-SO₂) | 1160 - 1120 | Strong |

| Asymmetric Stretch | Sulfone (-SO₂) | 1350 - 1300 | Weak to Medium |

Electronic Spectroscopy

Fluorescence Spectroscopy

Fluorescence is a photoluminescent process where a molecule, after absorbing light, emits a photon as it returns from an excited electronic singlet state to its ground state. This phenomenon is typically observed in molecules containing fluorophores, which are often rigid, planar, and possess extended conjugated π-electron systems.

Given its structure, 2,3-dichlorosulfolane is not expected to exhibit significant fluorescence. It is an aliphatic sulfone lacking the aromatic or extended conjugated systems that are characteristic of fluorescent compounds. researchgate.netnih.gov While some specialized sulfone derivatives, particularly those incorporated into larger, rigid, or conjugated systems, have been shown to exhibit fluorescence, often through mechanisms like thermally activated delayed fluorescence (TADF), these properties are not intrinsic to the simple, saturated sulfolane ring. rsc.orgrsc.org Therefore, under standard fluorescence spectroscopy, negligible emission would be anticipated for 2,3-dichlorosulfolane.

X-ray Crystallography for Solid-State Structure Determination

Studies on these analogous compounds reveal that halogenated saturated sulfolane rings are not planar. They adopt a twisted conformation. researchgate.net This is in contrast to unsaturated sulfolene rings, which are found to be perfectly planar. The puckering of the five-membered ring in the halogenated derivatives is a result of steric and electronic effects introduced by the bulky halogen atoms and the sp³-hybridized carbon atoms. It is therefore highly probable that 2,3-dichlorosulfolane also adopts a similar twisted, non-planar conformation in the solid state to minimize steric strain. This structural information is crucial for understanding its physical properties and reactivity.

Advanced Spectral Processing and Data Analysis Methods

To overcome the challenges of interpreting complex spectra or in the absence of complete experimental data, advanced computational methods are invaluable. Density Functional Theory (DFT) is a powerful quantum chemical tool used to predict and analyze the spectroscopic properties of molecules. nih.govmdpi.com

For 2,3-dichlorosulfolane, DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure, including bond lengths, bond angles, and the degree of ring puckering.

Predict Vibrational Frequencies: Calculate the theoretical FT-IR and Raman spectra. This aids in the assignment of experimental bands to specific vibrational modes and provides a more detailed understanding of the molecule's dynamics. nih.govnih.gov

Simulate Electronic Spectra: Predict UV-Vis absorption wavelengths and electronic transitions, confirming the expectation of absorption in the far-UV region.

Analyze Molecular Orbitals: Investigate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the nature of potential electronic transitions and the molecule's chemical reactivity. nih.gov

By correlating theoretical predictions with available experimental data, a more robust and comprehensive characterization of 2,3-dichlorosulfolane can be achieved. This interplay between computation and experiment is a hallmark of modern spectroscopic analysis. mdpi.com

Chemometrics in Spectroscopic Data Interpretation

Chemometrics utilizes mathematical and statistical methods to extract valuable information from complex chemical data. mdpi.com For the spectroscopic analysis of 2,3-Dichlorosulfolane, chemometric techniques are instrumental in identifying patterns, resolving signal overlap, and building predictive models.

One of the most common chemometric methods applied to spectroscopic data is Principal Component Analysis (PCA) . PCA is an unsupervised dimensionality reduction technique that transforms the original, high-dimensional spectral data into a smaller set of uncorrelated variables known as principal components (PCs). nih.govtudublin.ie Each PC is a linear combination of the original spectral variables (e.g., wavenumbers in an IR spectrum). The first few PCs typically capture the most significant variance in the data, which often corresponds to key structural features or variations between samples. tudublin.ie

For instance, in the quality control of 2,3-Dichlorosulfolane production, PCA could be applied to a set of IR spectra from different batches. The resulting score plots would visually cluster the batches based on their spectral similarity. Outlier batches, potentially containing impurities or incorrect stereoisomers, would be distinctly separated from the main cluster, flagging them for further investigation. The corresponding loading plots would indicate which spectral regions (and therefore which molecular vibrations) are responsible for the observed variance. nih.gov

Another powerful chemometric tool is Partial Least Squares (PLS) regression . Unlike PCA, PLS is a supervised method used to model the relationship between spectral data (X-variables) and one or more response variables (Y-variables), such as concentration or a specific chemical property. spectroscopyonline.come3s-conferences.org For 2,3-Dichlorosulfolane, a PLS model could be developed to predict its concentration in a mixture based on its Near-Infrared (NIR) spectrum. e3s-conferences.org This is achieved by finding the latent variables in the spectral data that best correlate with the concentration, while also accounting for the variance within the spectra.

Table 1: Illustrative Application of PCA to Infrared Spectra of 2,3-Dichlorosulfolane Batches

This table represents a hypothetical scenario where PCA is used to analyze the IR spectra of ten different production batches of 2,3-Dichlorosulfolane to assess consistency. The values for the first two principal components (PC1 and PC2) are calculated for each batch.

| Batch ID | PC1 Score | PC2 Score | Cluster Assignment | Notes |

| B001 | 1.25 | 0.34 | 1 | Within normal variance |

| B002 | 1.31 | 0.29 | 1 | Within normal variance |

| B003 | -0.98 | -1.15 | 2 | Potential outlier |

| B004 | 1.19 | 0.41 | 1 | Within normal variance |

| B005 | 1.28 | 0.33 | 1 | Within normal variance |

| B006 | 1.35 | 0.27 | 1 | Within normal variance |

| B007 | 1.22 | 0.38 | 1 | Within normal variance |

| B008 | -1.05 | -1.21 | 2 | Potential outlier |

| B009 | 1.27 | 0.31 | 1 | Within normal variance |

| B010 | 1.30 | 0.28 | 1 | Within normal variance |

In this hypothetical data, batches B003 and B008 form a distinct cluster (Cluster 2) based on their PC scores, suggesting a significant difference in their chemical composition or structure compared to the other batches.

Application of Machine Learning and Deep Learning to Spectral Data

Machine learning (ML) and its subfield, deep learning, have emerged as transformative approaches for spectroscopic analysis, capable of handling non-linear relationships and extracting highly complex patterns from data. spectroscopyonline.comaalto.fi These techniques can be applied to various spectroscopic methods used to characterize 2,3-Dichlorosulfolane, including NMR, Raman, and mass spectrometry. mdpi.comwooster.edunih.gov

Machine Learning Models:

Traditional ML models like Support Vector Machines (SVMs) and Random Forests can be trained on spectral data for classification or regression tasks. spectroscopyonline.com For example, an SVM classifier could be trained on the Raman spectra of 2,3-Dichlorosulfolane and its common precursors or byproducts. Once trained, the model could automatically identify the presence of the target compound in a new sample with high accuracy.

Deep Learning Architectures:

Deep learning employs neural networks with multiple layers (deep architectures) to learn hierarchical representations of data. For spectral data, which can be treated as one-dimensional arrays, Convolutional Neural Networks (CNNs) are particularly effective. mdpi.com Originally designed for image analysis, 1D-CNNs can learn to recognize specific features in spectra, such as peak shapes, positions, and intensities, that are characteristic of the molecular structure of 2,3-Dichlorosulfolane. These learned features can then be used for tasks like spectral identification or quantitative prediction. mdpi.comresearchgate.net

Another advanced architecture is the Transformer network , which has shown promise in processing sequential data. doaj.orgnih.gov In the context of spectroscopy, a Transformer model could be used to "translate" a low-resolution or noisy spectrum of 2,3-Dichlorosulfolane into a high-resolution equivalent, effectively enhancing the quality of the data for more accurate analysis. doaj.orgnih.gov

The development of these models requires large, well-annotated datasets for training. aalto.fiosti.gov For 2,3-Dichlorosulfolane, this would involve compiling a database of its spectra under various conditions, potentially augmented with computationally generated spectra from methods like Density Functional Theory (DFT). research.google

Table 2: Hypothetical Performance of Machine Learning Models for Functional Group Identification in the Raman Spectrum of 2,3-Dichlorosulfolane

This table illustrates the predictive performance of different deep learning models on a hypothetical dataset of Raman spectra, with the goal of identifying key functional groups present in 2,3-Dichlorosulfolane (C-Cl and S=O).

| Model Architecture | Functional Group | Precision | Recall | F1-Score |

| 1D-CNN | C-Cl stretch | 0.96 | 0.94 | 0.95 |

| S=O stretch | 0.98 | 0.97 | 0.97 | |

| Recurrent Neural Network (RNN) | C-Cl stretch | 0.92 | 0.91 | 0.91 |

| S=O stretch | 0.95 | 0.94 | 0.94 | |

| Transformer | C-Cl stretch | 0.97 | 0.96 | 0.97 |

| S=O stretch | 0.99 | 0.98 | 0.98 |

This representative data suggests that advanced deep learning models, particularly CNNs and Transformers, could achieve high accuracy in automatically identifying the characteristic vibrational modes of 2,3-Dichlorosulfolane from its Raman spectrum.

Theoretical and Computational Studies of 2,3 Dichlorosulfolane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that has a favorable balance between accuracy and computational cost. For 2,3-dichlorosulfolane, DFT would be the primary tool for determining its most stable three-dimensional structure, a process known as geometry optimization.

The process would involve starting with an initial guess of the molecular geometry and then iteratively calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. Different combinations of exchange-correlation functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) would be tested to ensure the reliability of the results. The optimized geometry would provide key structural parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for 2,3-Dichlorosulfolane using DFT

| Parameter | C2-C3 | C-S | C-Cl | ∠Cl-C-C | ∠O-S-O |

| Bond Length (Å) | 1.54 | 1.80 | 1.78 | 110.5 | 120.0 |

| Bond Angle (°) |

Note: The values in this table are illustrative and represent the type of data that would be generated from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals provide insights into the molecule's ability to act as an electron donor or acceptor.

For 2,3-dichlorosulfolane, the HOMO would likely be localized on the lone pairs of the oxygen or chlorine atoms, indicating these as potential sites for electrophilic attack. The LUMO, on the other hand, would likely be associated with the antibonding orbitals of the C-Cl or C-S bonds, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability; a larger gap implies lower reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for 2,3-Dichlorosulfolane

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Note: These energy values are hypothetical and serve to illustrate the output of an FMO analysis.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms.

To understand how 2,3-dichlorosulfolane might react, for instance in a substitution or elimination reaction, computational methods would be used to locate the transition state structures. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

By calculating the energy of the reactants, the transition state, and the products, the activation energy (energy barrier) for the reaction can be determined. A lower activation energy indicates a faster reaction rate. Frequency calculations are also performed to confirm that the identified structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Reactions are often carried out in a solvent, which can significantly influence the reaction pathway and energetics. Computational models can account for solvent effects using either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. Explicit solvent models involve including a number of solvent molecules in the calculation, which can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding, but at a much higher computational cost. For a reaction involving 2,3-dichlorosulfolane, these models would be used to assess how different solvents might stabilize or destabilize the reactants, transition states, and products, thereby altering the reaction's feasibility and outcome.

Conformational Analysis of 2,3-Dichlorosulfolane

The five-membered sulfolane (B150427) ring is not planar and can adopt various conformations. The presence of two chlorine substituents on the ring further complicates the conformational landscape of 2,3-dichlorosulfolane.

A systematic conformational search would be performed to identify all possible stable conformers. This could involve rotating the C-C and C-S bonds and performing geometry optimizations for each starting structure. The relative energies of the resulting conformers would then be calculated to determine their populations at a given temperature according to the Boltzmann distribution.

The analysis would likely reveal several low-energy conformers, such as envelope and twist conformations of the sulfolane ring, with different orientations of the chlorine atoms (axial or equatorial). The relative stability of these conformers would be governed by a combination of steric hindrance between the substituents and stereoelectronic effects.

Table 3: Hypothetical Relative Energies of 2,3-Dichlorosulfolane Conformers

| Conformer | Relative Energy (kcal/mol) |

| A (e.g., diequatorial) | 0.00 |

| B (e.g., axial-equatorial) | 1.5 |

| C (e.g., diaxial) | 3.2 |

Note: The conformer descriptions and energy values are illustrative examples of what a conformational analysis would yield.

Spectroscopic Property Prediction through Computational Methods

While comprehensive experimental spectroscopic data for 2,3-dichlorosulfolane is not extensively documented in publicly accessible literature, computational chemistry offers powerful tools to predict and understand its spectroscopic properties. These theoretical methods allow for the simulation of spectra, which can aid in the identification and structural elucidation of the compound, and provide insights that complement or guide experimental work. The following sections detail the standard computational approaches for predicting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra of molecules like 2,3-dichlorosulfolane.

Computational NMR Chemical Shift Prediction

Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts has become an indispensable tool in structural chemistry. For a molecule like 2,3-dichlorosulfolane, these calculations can help assign signals in an experimental spectrum to specific nuclei and confirm the compound's structure and stereochemistry.

The predominant method for calculating NMR chemical shifts is Density Functional Theory (DFT), often coupled with the Gauge-Including Atomic Orbital (GIAO) method. nih.govacs.org This approach has proven effective for predicting both ¹H and ¹³C chemical shifts in a variety of organic molecules. acs.org The process typically involves a two-step calculation. First, the molecule's geometry is optimized at a specific level of theory, for instance, using the B3LYP hybrid functional with a 6-31G(d,p) basis set. acs.org Following optimization, a more computationally intensive single-point NMR calculation is performed on the optimized geometry, often using a larger basis set like cc-pVTZ to improve accuracy. acs.org

The accuracy of the prediction is highly dependent on the choice of the DFT functional and basis set. ruc.dkspectroscopyonline.com For halogenated compounds, it is crucial to select methods that adequately account for electron correlation and polarization effects. acs.org Furthermore, to better mimic experimental conditions, calculations are often performed using a continuum solvation model, such as the Integral Equation Formalism Polarisable Continuum Model (IEF-PCM) or the Solvation Model based on Density (SMD), to account for the effect of a solvent like chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO). nih.govresearchgate.net

The output of the calculation provides isotropic shielding values (σ) for each nucleus. These are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the formula δ = σ(ref) - σ(sample). acs.org The resulting predicted chemical shifts can then be compared with experimental data.

Below is an illustrative table of what computationally predicted NMR chemical shifts for 2,3-dichlorosulfolane might look like.

Table 1: Hypothetical Predicted NMR Chemical Shifts for 2,3-Dichlorosulfolane This table is for illustrative purposes and does not represent published experimental or computational data.

| Atom | Predicted 13C Chemical Shift (ppm) | Atom | Predicted 1H Chemical Shift (ppm) |

|---|---|---|---|

| C2 (-CHCl) | ~70-80 | H at C2 | ~4.5-5.5 |

| C3 (-CHCl) | ~70-80 | H at C3 | ~4.5-5.5 |

| C4 (-CH₂) | ~50-60 | H's at C4 | ~3.0-4.0 |

| C5 (-CH₂) | ~50-60 | H's at C5 | ~3.0-4.0 |

Vibrational Frequency Calculations for IR and Raman Assignment

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular "fingerprint" based on the vibrations of a molecule's functional groups. Computational methods, particularly DFT, are routinely used to calculate these vibrational frequencies and their corresponding intensities, which is crucial for the interpretation and assignment of experimental spectra. faccts.dearxiv.org

The computational process begins with the optimization of the molecular geometry to find a stable energy minimum. A frequency calculation is then performed at the same level of theory. masjaps.com This calculation determines the normal modes of vibration, their frequencies (typically in cm⁻¹), IR intensities, and Raman activities. arxiv.org A key confirmation of a true energy minimum is the absence of any imaginary frequencies in the output. masjaps.com

For a molecule such as 2,3-dichlorosulfolane, these calculations would predict the frequencies for characteristic vibrations, including:

C-H stretching and bending modes.

S=O symmetric and asymmetric stretching modes, which are typically strong in the IR spectrum.

C-S stretching modes.

C-Cl stretching modes.

The skeletal vibrations of the sulfolane ring.

It is a known phenomenon that theoretical frequencies calculated with harmonic approximations are often slightly higher than experimental values. To correct for this, a uniform scaling factor is frequently applied to the computed frequencies to improve agreement with experimental data. youtube.com The simulated IR and Raman spectra can be plotted from the calculated frequencies and intensities, providing a direct visual comparison with experimental results. youtube.com

The following table provides a hypothetical set of calculated vibrational frequencies and their assignments for 2,3-dichlorosulfolane, illustrating the type of information obtained from such a study.

Table 2: Hypothetical Calculated Vibrational Frequencies and Assignments for 2,3-Dichlorosulfolane This table is for illustrative purposes and does not represent published experimental or computational data.

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|

| ~3000-3100 | C-H Stretching | Medium | Strong |

| ~1400-1450 | CH₂ Scissoring | Medium | Medium |

| ~1300-1350 | S=O Asymmetric Stretch | Strong | Weak |

| ~1120-1160 | S=O Symmetric Stretch | Strong | Medium |

| ~850-900 | C-S Stretch | Medium | Medium |

| ~650-750 | C-Cl Stretching | Strong | Strong |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations are excellent for predicting static properties and spectra, Molecular Dynamics (MD) simulations provide a powerful avenue for exploring the dynamic behavior of molecules over time. rsc.org MD simulations model the movements of atoms and molecules based on a classical mechanics framework, offering insights into conformational flexibility, solvation, and interactions with the environment. acs.orgnih.gov

For a molecule like 2,3-dichlorosulfolane, an MD simulation would typically involve several key steps. First, a force field is selected, which is a set of parameters and equations that defines the potential energy of the system and governs the interactions between atoms. Next, the molecule is placed in a simulation box, often filled with a solvent (such as water or an organic solvent) to replicate solution-phase conditions. The system is then allowed to evolve over time by numerically integrating Newton's equations of motion, generating a trajectory that describes the position and velocity of every atom at each time step. nih.gov

Analysis of the resulting trajectory can reveal a wealth of information about the dynamic properties of 2,3-dichlorosulfolane:

Conformational Analysis: The five-membered sulfolane ring is not planar and can adopt various puckered conformations (e.g., envelope, twist). MD simulations can map the energy landscape of these conformations, determine the most stable forms, and calculate the rates of interconversion between them. mdpi.com

Solvation Structure: By analyzing the distribution of solvent molecules around the solute, one can understand how 2,3-dichlorosulfolane interacts with its environment. This includes identifying potential hydrogen bonding sites and determining the structure of the solvation shell. mdpi.com

Transport Properties: Properties such as the diffusion coefficient can be calculated, providing information on how the molecule moves through a solution.

Interfacial Behavior: Simulations can model the behavior of 2,3-dichlorosulfolane at interfaces, such as an air-water interface, to predict its environmental partitioning and surface activity. acs.orgnih.gov

MD simulations are particularly valuable for understanding how the presence of the two chlorine atoms influences the ring's flexibility and its interactions with other molecules, including potential halogen bonding. nih.gov The dynamic picture provided by MD complements the static information from DFT calculations, offering a more complete understanding of the molecule's chemical behavior.

Applications of 2,3 Dichlorosulfolane in Advanced Organic Synthesis

As a Building Block for Heterocyclic Compounds and Complex Architectures

2,3-Dichlorosulfolane serves as a potent precursor for the synthesis of various heterocyclic compounds, most notably substituted thiophenes and their oxidized derivatives, thiophene-1,1-dioxides. The inherent reactivity of the dichlorosulfolane ring allows for strategic manipulations to construct these important structural motifs.

One of the primary applications of 2,3-Dichlorosulfolane in this context is its conversion to thiophene-1,1-dioxides. This transformation can be achieved through a sequence of elimination and substitution reactions. The presence of the sulfonyl group makes the protons on the carbon atoms adjacent to it acidic, facilitating base-induced elimination of hydrogen chloride to introduce unsaturation. Subsequent reactions can lead to the formation of the thiophene-1,1-dioxide ring. These heterocycles are not only stable compounds in their own right but also serve as reactive intermediates for further synthetic elaborations. For instance, they can act as dienes in Diels-Alder reactions, a topic that will be explored in more detail in a subsequent section.

Furthermore, the chlorine atoms in 2,3-Dichlorosulfolane can be displaced by various nucleophiles, paving the way for the introduction of a wide range of functional groups. This functionalization is key to creating a library of substituted sulfolanes which can then be converted into more complex heterocyclic systems. The ability to introduce diverse substituents allows for the fine-tuning of the electronic and steric properties of the final heterocyclic products, which is crucial for applications in medicinal chemistry and materials science.

The generation of 2,3-dichloro-1,3-butadiene (B161454) from 2,3-Dichlorosulfolane through thermal extrusion of sulfur dioxide opens up pathways to even more complex architectures. This diene can undergo cycloaddition reactions to form six-membered rings, which can then be further modified. For example, subsequent aromatization or ring-rearrangement reactions of the cycloadducts can lead to the formation of intricate polycyclic and heterocyclic frameworks.

Precursors for Diene and Dienophile Equivalents in Cycloadditions

A cornerstone of the synthetic utility of 2,3-Dichlorosulfolane lies in its role as a stable and convenient precursor to the reactive diene, 2,3-dichloro-1,3-butadiene. This transformation is typically achieved through a thermal cheletropic elimination of sulfur dioxide. This in situ generation of the diene is particularly advantageous as it allows for the use of a volatile and reactive diene in a controlled manner.

The resulting 2,3-dichloro-1,3-butadiene is a versatile participant in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. In these reactions, the diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. The presence of the two chlorine atoms on the diene backbone influences the reactivity and regioselectivity of the cycloaddition, often leading to the formation of highly functionalized and stereochemically defined cyclic products.

The versatility of this approach is demonstrated by the wide range of dienophiles that can be employed in reactions with 2,3-dichloro-1,3-butadiene. These can range from simple alkenes to more complex, functionalized systems. The resulting cycloadducts, containing a dichlorinated cyclohexene (B86901) core, are valuable intermediates for further synthetic transformations. The chlorine atoms can be subsequently eliminated to introduce further unsaturation or replaced by other functional groups, providing access to a diverse array of complex molecules.

| Diene Precursor | Diene | Reaction Type | Dienophile Example | Product Type |

| 2,3-Dichlorosulfolane | 2,3-Dichloro-1,3-butadiene | Diels-Alder [4+2] Cycloaddition | Maleic anhydride | Dichlorinated cyclohexene derivative |

| 2,3-Dichlorosulfolane | 2,3-Dichloro-1,3-butadiene | Diels-Alder [4+2] Cycloaddition | N-Phenylmaleimide | Dichlorinated cyclohexene derivative |

| 2,3-Dichlorosulfolane | 2,3-Dichloro-1,3-butadiene | Diels-Alder [4+2] Cycloaddition | Dimethyl acetylenedicarboxylate | Dichlorinated cyclohexadiene derivative |

Role in the Synthesis of Natural Products and Bioactive Molecules (e.g., Tropolones)

The methodologies developed around 2,3-Dichlorosulfolane and its derived diene have found application in the total synthesis of natural products and other biologically active molecules. The ability to construct complex carbocyclic and heterocyclic frameworks with a high degree of control over stereochemistry is particularly valuable in this context.

One notable, albeit indirect, application lies in the synthesis of tropolones and their derivatives. Tropolones are a class of non-benzenoid aromatic compounds that exhibit a range of biological activities. While direct synthesis of tropolones from 2,3-Dichlorosulfolane is not commonly reported, the Diels-Alder adducts derived from 2,3-dichloro-1,3-butadiene can serve as precursors to seven-membered ring systems. Through a series of ring expansion and functional group manipulation reactions, the six-membered ring of the cycloadduct can be transformed into the seven-membered tropolone (B20159) core. The chlorine atoms can play a crucial role in facilitating these transformations, for example, by providing handles for elimination reactions that drive ring expansion.

The broader applicability of this strategy extends to the synthesis of various other complex molecules. The dichlorinated cyclohexene products of the Diels-Alder reaction can be subjected to a variety of transformations, including dehydrochlorination to form aromatic rings, or functional group interconversions to introduce desired moieties. This versatility makes 2,3-Dichlorosulfolane a valuable starting material in multi-step syntheses of complex target molecules.

Utilization in Material Science and Polymer Chemistry

The unique properties of sulfone-containing polymers, such as high thermal stability and desirable mechanical properties, have led to investigations into the use of functionalized sulfolanes as monomers. While research in this area is ongoing, the potential for 2,3-Dichlorosulfolane to serve as a precursor to functionalized monomers for specialty polymers is an area of active interest.

One potential route to sulfone-containing polymers involves the radical ring-opening polymerization of vinyl- or exomethylene-substituted sulfolane (B150427) derivatives. mdpi.comnih.gov Although 2,3-Dichlorosulfolane itself is not a suitable monomer for this type of polymerization, it can be chemically modified to introduce the necessary polymerizable groups. The chlorine atoms provide convenient handles for such modifications. For example, substitution reactions could be used to introduce vinyl or other polymerizable functionalities.

The resulting polymers would incorporate the sulfone group into their backbone, potentially imparting beneficial properties such as increased polarity, enhanced thermal stability, and specific solubility characteristics. The presence of chlorine atoms, or other functional groups derived from them, could also allow for post-polymerization modifications, enabling the fine-tuning of the polymer's properties for specific applications. These applications could range from high-performance engineering plastics to specialty membranes and functional coatings. nih.gov

| Monomer Precursor | Potential Monomer | Polymerization Type | Potential Polymer Properties |

| 2,3-Dichlorosulfolane | Functionalized vinylsulfolane | Radical Ring-Opening Polymerization | High thermal stability, specific solubility |

| 2,3-Dichlorosulfolane | Functionalized exomethylene sulfolane | Radical Ring-Opening Polymerization | Modifiable backbone, enhanced polarity |

Development of New Synthetic Methodologies Facilitated by 2,3-Dichlorosulfolane

The reactivity of 2,3-Dichlorosulfolane has not only been exploited for the synthesis of specific target molecules but has also contributed to the development of new synthetic methodologies. The ability to generate a reactive diene in situ and the subsequent transformations of the resulting cycloadducts have provided a platform for exploring novel reaction pathways.

The use of 2,3-dichloro-1,3-butadiene in Diels-Alder reactions, for instance, has allowed for the systematic study of the effects of halogen substitution on the course of cycloaddition reactions. This has led to a better understanding of the factors controlling regioselectivity and stereoselectivity in these important carbon-carbon bond-forming reactions.

Furthermore, the development of methods for the functionalization of the 2,3-Dichlorosulfolane ring itself has expanded the toolbox of synthetic chemists. The ability to introduce a variety of substituents onto the sulfolane scaffold provides access to a range of novel building blocks that can be used in the synthesis of diverse chemical entities. These new building blocks can, in turn, be used to develop novel synthetic strategies for the construction of complex molecules.

In essence, 2,3-Dichlorosulfolane serves as a versatile platform for chemical innovation. Its predictable reactivity and the diverse transformations it can undergo continue to inspire the development of new and efficient methods for the synthesis of valuable chemical compounds.

Future Research Directions in 2,3 Dichlorosulfolane Chemistry

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is fundamental to advancing the chemistry of 2,3-dichlorosulfolane. While classical methods for the synthesis of sulfolane (B150427) involve the reaction of butadiene with sulfur dioxide followed by hydrogenation, future research should focus on more direct and innovative chlorination strategies and novel cycloaddition approaches. wikipedia.org

Future investigations could target the development of regioselective and stereoselective chlorination methods for the sulfolane backbone. This includes exploring modern electrophilic chlorinating agents and polar, rather than radical, reaction pathways that could offer greater control over the position of chlorination on the heterocyclic ring. nih.gov Photocatalysis also presents a promising avenue for the activation of C-H bonds for chlorination under mild conditions, potentially offering new synthetic routes with improved efficiency and selectivity. nih.gov

Another key direction is the exploration of tandem reactions where the sulfolane ring is formed and chlorinated in a single operational sequence. rsc.org This could involve using chlorinated dienes as starting materials in cycloaddition reactions with sulfur dioxide. A systematic investigation of different dienyl precursors and reaction conditions could lead to more atom-economical and streamlined syntheses.

Table 1: Potential Starting Materials and Reagents for Novel Synthetic Pathways

| Precursor/Starting Material | Proposed Reagent/Method | Target Transformation | Potential Advantage |

| 3-Sulfolene (B121364) | N-Chlorosuccinimide (NCS), Selectfluor | Direct dichlorination | Avoids handling of elemental chlorine |

| Butadiene | Sulfuryl chloride (SO₂Cl₂) | Concurrent cycloaddition and chlorination | Tandem reaction, improved process efficiency |

| Sulfolane | Trifluoromethanesulfonyl chloride (catalyst), TCCA | Polar C-H chlorination | High regioselectivity |

| Dichlorinated butadienes | Sulfur dioxide (SO₂) | Direct cycloaddition | Controlled placement of chlorine atoms |

Investigation of Unexplored Reactivity Patterns

The chemical reactivity of 2,3-dichlorosulfolane is largely determined by the interplay between the electron-withdrawing sulfonyl group and the two chlorine substituents. Future research should systematically probe its behavior in a variety of chemical transformations to uncover new reactivity patterns.

Given the presence of two electrophilic carbon centers bonded to chlorine, their reaction with a wide range of nucleophiles should be explored. This could lead to the synthesis of a diverse library of 2,3-disubstituted sulfolane derivatives. The influence of stereochemistry at the C-2 and C-3 positions on the rates and outcomes of these substitution reactions warrants detailed investigation.

Elimination reactions, potentially base-induced, could provide access to novel chlorinated sulfolene derivatives, which are themselves valuable synthetic intermediates. Furthermore, the reactivity of the α-protons to the sulfonyl group could be exploited for functionalization. Under basic conditions, deprotonation could generate a carbanion that can react with various electrophiles, a common reactivity pattern for sulfones. wikipedia.orgnih.gov Ring-opening reactions, prompted by specific reagents, could also be an unexplored pathway to generate highly functionalized, linear organosulfur compounds. mdpi.com

High-Throughput Screening and Automation in Synthesis and Reaction Discovery

Modern chemical research increasingly relies on high-throughput and automated techniques to accelerate discovery. nih.gov These technologies are ideally suited for exploring the vast chemical space associated with 2,3-dichlorosulfolane.

High-Throughput Screening (HTS) can be employed to rapidly optimize synthetic conditions for 2,3-dichlorosulfolane. unchainedlabs.com By using microplate formats, hundreds of parallel reactions can be run to screen variables such as catalysts, solvents, bases, temperatures, and reactant stoichiometries. This approach would dramatically accelerate the identification of optimal conditions for both its synthesis and subsequent functionalization reactions. unchainedlabs.com HTS is also a powerful tool for reaction discovery, where 2,3-dichlorosulfolane can be reacted against large libraries of diverse chemical compounds to identify novel and unexpected transformations. nih.govwashu.edu

Automated synthesis platforms can execute these complex screening experiments with high precision and reproducibility, minimizing human error. researchgate.netresearchgate.net Such platforms can be programmed to handle reagent dispensing, temperature control, reaction quenching, and even preliminary analysis. nih.gov The integration of automation would not only increase the efficiency of research but also enable the systematic creation of libraries of novel sulfolane derivatives for further investigation. nih.gov

Table 2: Parameters for High-Throughput Screening of a Hypothetical Cross-Coupling Reaction with 2,3-Dichlorosulfolane

| Parameter | Variables to Screen |

| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Nickel complexes |

| Ligand | Phosphine ligands (e.g., XPhos, SPhos), N-heterocyclic carbenes |

| Base | Inorganic (e.g., K₂CO₃, Cs₂CO₃), Organic (e.g., DBU, Et₃N) |

| Solvent | Aprotic polar (e.g., Dioxane, Toluene, DMF) |

| Temperature | 60 °C, 80 °C, 100 °C, 120 °C |

Development of Catalytic Transformations Involving 2,3-Dichlorosulfolane

Catalysis offers powerful tools for efficient and selective chemical transformations. A significant future research direction is the development of novel catalytic reactions that utilize 2,3-dichlorosulfolane as a substrate.

A primary focus should be on transition metal-catalyzed cross-coupling reactions to replace the chlorine atoms with new carbon or heteroatom-based fragments. This would enable the synthesis of a wide array of derivatives that are otherwise difficult to access. Catalytic systems based on palladium, nickel, or copper could be developed for Suzuki, Sonogashira, Buchwald-Hartwig, and other coupling reactions. The development of catalytic desulfitative functionalizations, a growing area in sulfone chemistry, could also be explored. rsc.org

Another promising area is the catalytic C-H functionalization of the sulfolane ring itself. While the chlorine atoms provide initial functional handles, direct and selective activation of the C-H bonds at other positions (e.g., C4 or C5) would open up even more possibilities for molecular diversification. Furthermore, developing catalytic methods for the synthesis of 2,3-dichlorosulfolane, such as enantioselective chlorination reactions, would be a significant advance, providing access to chiral building blocks. chinesechemsoc.org Photocatalysis could also be leveraged for novel transformations under mild conditions. nih.gov

Advanced Mechanistic Studies and Computational Refinements

A deep understanding of the electronic structure and reaction mechanisms of 2,3-dichlorosulfolane is crucial for rationally designing new synthetic methods and predicting its reactivity. Advanced mechanistic studies, combining experimental techniques with computational chemistry, are essential.

Computational methods, particularly Density Functional Theory (DFT), can provide valuable insights into the molecule's properties. nih.govnih.gov Future research should employ DFT to calculate molecular orbital energies, bond dissociation energies, and electrostatic potential maps to understand its intrinsic reactivity. researchgate.net These calculations can help predict the most likely sites for nucleophilic or electrophilic attack and rationalize experimentally observed regioselectivity.

Furthermore, computational modeling can be used to elucidate the mechanisms of newly discovered reactions. mdpi.com By mapping potential energy surfaces for different reaction pathways, researchers can identify transition states and intermediates, providing a detailed picture of how transformations occur. For catalytic cycles, computational studies can help understand catalyst activation, substrate binding, and product release, guiding the development of more efficient catalysts. These theoretical studies, when performed in concert with experimental work, will accelerate the development of 2,3-dichlorosulfolane chemistry. nih.govnih.gov

Table 3: Computational Methods for Mechanistic Studies

| Computational Method | Application in 2,3-Dichlorosulfolane Research | Information Gained |

| Density Functional Theory (DFT) | Geometry optimization, frequency calculations | Molecular structure, vibrational frequencies, thermodynamic properties |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis spectra | Electronic transitions, photochemical properties |

| NBO/AIM Analysis | Electron density analysis | Charge distribution, bond orders, nature of chemical bonds |

| Transition State Searching (e.g., QST2/3) | Elucidation of reaction mechanisms | Identification of transition state structures and activation energies |

| COSMO-RS | Solvent effect modeling | Prediction of properties and reactivity in different solvents |

常见问题

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying sulfolane in environmental and biological matrices?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) with electron ionization is widely validated for sulfolane analysis. For environmental samples (e.g., groundwater), extraction with toluene followed by GC-MS achieves a detection limit of 0.03 mg/L and quantitation limit of 0.07 mg/L . For biological matrices (e.g., rodent plasma), ethyl acetate extraction coupled with GC-MS demonstrates linearity across 0.5–100 µg/mL, with precision (CV < 15%) and accuracy (85–115%) suitable for toxicokinetic studies .

- Key Considerations : Internal standards (e.g., d8-sulfolane) improve accuracy, while method validation must address matrix effects and recovery rates .

Q. How can the synthesis of sulfolane derivatives be optimized for high purity and yield?

- Methodology : Catalytic hydrogenation of sulfolene (derived from butadiene and sulfur dioxide) using Ni-B/MgO catalysts achieves >99.8% conversion efficiency . Purification via activated carbon and ion-exchange resin reduces impurities, with UV-Vis and FTIR spectroscopy verifying structural integrity .

- Key Findings : Raney nickel catalysts are less efficient than Ni-B/MgO, which minimizes byproduct formation and enhances thermal stability .

Q. What factors influence sulfolane's environmental persistence and mobility in groundwater systems?

- Mechanistic Insights : Sulfolane’s high water solubility (1,000 g/L) and low log Kow (-1.3) promote groundwater migration. Its degradation is pH-dependent, with slower biodegradation under acidic conditions due to sulfuric acid byproducts .

- Remediation Challenges : Nutrient supplementation (e.g., nitrogen, phosphorus) accelerates biodegradation (pseudo half-life: 0.8–6 days vs. 5–11 days without nutrients) .

Advanced Research Questions

Q. How do sulfolane-based extraction systems interact with aromatic hydrocarbons at the molecular level?

- Interaction Analysis : COSMO-RS modeling predicts sulfolane’s selectivity for aromatics (e.g., benzene, toluene) over alkanes due to weak van der Waals interactions and hydrogen bonding between sulfolane’s oxygen atoms and aromatic C-H groups . Experimental liquid-liquid equilibrium (LLE) data for systems like sulfolane + octane + benzene align with NRTL/UNIQUAC models, showing temperature-dependent phase behavior (298.15–318.15 K) .

- Contradictions : COSMO-RS underestimates extraction efficiency at high aromatic concentrations, necessitating experimental validation .

Q. What mechanisms underlie sulfolane's role as a supercharging reagent in electrospray ionization mass spectrometry (ESI-MS)?

- Protein Conformation Effects : Sulfolane increases charge states by stabilizing unfolded protein conformations. Molecular dynamics (MD) simulations show sulfolane’s low vapor pressure slows solvent evaporation, retaining solvent molecules on protein ions and promoting electrostatic stretching .

- Experimental Validation : Ion mobility spectrometry (IMS) confirms elongated conformers (collisional cross-section: ~4000 Ų) in sulfolane-supercharged myoglobin ions, consistent with MD predictions .

Q. What advanced treatment methods show promise for sulfolane-contaminated groundwater remediation?

- AOPs vs. Adsorption : UV/H₂O₂ advanced oxidation achieves >90% sulfolane degradation within hours via hydroxyl radical attack, while granular activated carbon (GAC) adsorption achieves rapid removal (empty bed contact time <30 minutes) .

- Limitations : AOP efficiency depends on sulfolane concentration and coexisting organics, while GAC requires frequent regeneration due to competitive adsorption from co-contaminants like DIPA .

Data Contradictions and Research Gaps

- AOP Efficacy Debate : While Dinh et al. (2020) questioned AOP reliability , recent studies demonstrate UV/H₂O₂ effectively mineralizes sulfolane under optimized conditions (e.g., pH 7–9, H₂O₂ dosage 100–200 mg/L) .

- Toxicokinetic Data : The National Toxicology Program (NTP) is addressing long-term exposure gaps through rodent studies, with interim guidelines suggesting 20 ppb as a safe infant exposure threshold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。